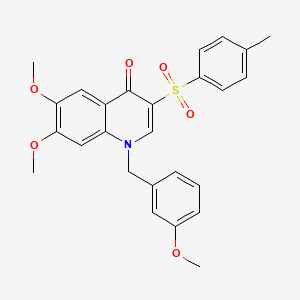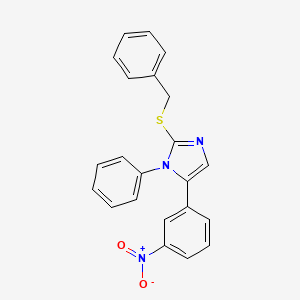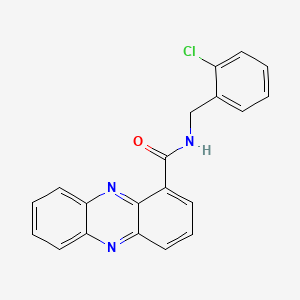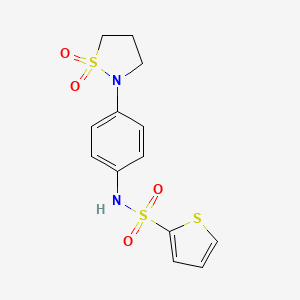![molecular formula C26H30N4O2 B2543413 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide CAS No. 1251680-14-4](/img/structure/B2543413.png)
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide is a useful research compound. Its molecular formula is C26H30N4O2 and its molecular weight is 430.552. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrimidine Derivatives in Cancer Treatment
Pyrrolobenzimidazoles, a class closely related to pyrimidine derivatives, have been extensively studied for their cytotoxicity and antitumor activity. These compounds, including pyrimidine-based agents, are designed to interact with DNA, either by intercalating into the DNA structure or by inhibiting topoisomerases, enzymes critical for DNA replication and repair. This interaction can halt cancer cell proliferation, making these derivatives valuable in cancer treatment research (Skibo, 1998).
Neurological Disorder Management
Piracetam and its derivatives, another group related to pyrimidine structures, are nootropic drugs used in managing central nervous system (CNS) disorders. They have shown promising effects in improving learning, memory, brain metabolism, and cognitive abilities. This indicates the potential of pyrimidine derivatives in developing treatments for conditions such as Alzheimer's disease, suggesting a broad scope for scientific research into related compounds (Dhama et al., 2021).
Pharmacological Profile Enhancement
Research into the stereochemistry of compounds like phenylpiracetam, which shares structural similarities with pyrimidine derivatives, has shown that specific enantiomers can significantly enhance pharmacological profiles. This includes better cognitive function improvement and potentially lesser side effects, highlighting the importance of structural studies in optimizing the therapeutic efficacy of such compounds (Veinberg et al., 2015).
Anti-Alzheimer's Agents
Structure-activity relationship (SAR) studies have played a crucial role in identifying pyrimidine derivatives as potential anti-Alzheimer's agents. These studies help in understanding how different substitutions on the pyrimidine core can impact the biological activity and efficacy of these compounds against Alzheimer's disease, underscoring the chemical flexibility and therapeutic potential of pyrimidine derivatives in neurological research (Das et al., 2021).
Future Directions
Properties
IUPAC Name |
2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-19(2)22-10-8-20(9-11-22)14-27-25(31)17-30-18-28-24-12-13-29(16-23(24)26(30)32)15-21-6-4-3-5-7-21/h3-11,18-19H,12-17H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGWIWVQWPLRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B2543337.png)
![3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2543339.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-8-fluoro-3,4-dihydro-2H-chromene-4-carboxamide;hydrochloride](/img/structure/B2543340.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2543344.png)

![{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide](/img/structure/B2543347.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2543348.png)
![2-[Methyl(quinoxalin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2543349.png)

